molecular formula C14H12O3 B190499 Xanthyletin CAS No. 553-19-5

Xanthyletin

Cat. No. B190499
CAS RN: 553-19-5
M. Wt: 228.24 g/mol
InChI Key: QOTBQNVNUBKJMS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Xanthyletin has a molecular formula of C14H12O3 . Its molecular weight is 228.24 Da . The structure includes a coumarin core, which is a common feature in a variety of natural products .


Chemical Reactions Analysis

Xanthyletin has been found to exhibit antifungal activity against various organisms . It has been suggested that the mechanism of action could be related to changes in the biochemical composition of the organisms it inhibits .


Physical And Chemical Properties Analysis

Xanthyletin is a powder that is stable if stored as directed . It has a density of 1.2±0.1 g/cm3, a boiling point of 384.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

  • Interaction with DNA : Xanthyletin forms a molecular complex with DNA in the dark, which is not of the intercalated type. When irradiated at 365 nm, it binds covalently to DNA, behaving as a monofunctional reagent, involving only its 3,4-double bond of the α-pyronic ring (Dall'acqua et al., 1979).

  • Inhibition of Symbiotic Fungus in Ants : Xanthyletin has been isolated from Citrus sinensis grafted on Citrus limonia as an inhibitor of the symbiotic fungus of leaf-cutting ant (Atta sexdens rubropilosa). It has been isolated with high yield and over 99% purity, indicating its potential as a natural pesticide (Cazal et al., 2009).

  • Use in Nanoparticles for Pest Control : A specific analytical method using high-performance liquid chromatography (HPLC) has been developed for the quantification of xanthyletin content in biodegradable polymeric nanoparticles. This suggests its application in controlling leaf-cutting ants in agriculture (Cazal et al., 2014).

  • Antiplatelet Actions : Xanthyletin, among other coumarin compounds, has been studied for its effect on platelet aggregation. It inhibits platelet aggregation induced by arachidonic acid and collagen, suggesting its potential use in cardiovascular diseases (Teng et al., 1992).

  • Effect on Photosynthesis : Xanthyletin has been shown to inhibit ATP synthesis from water to methylviologen in spinach thylakoids, indicating its impact on photosynthesis and potential applications in understanding plant biochemistry (Macías et al., 1999).

Safety And Hazards

Xanthyletin is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2,2-dimethylpyrano[3,2-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTBQNVNUBKJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203818
Record name Xanthyletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthyletin

CAS RN

553-19-5
Record name Xanthyletin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthyletin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthyletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHYLETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N789LD38N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
E Rudino-Pinera, G Juárez-Martínez… - … Section C: Crystal …, 1995 - scripts.iucr.org
… Comment Xanthyletin, (I), was isolated from the roots of Stauran- thus perforatus (Rutaceae) and … 2.0 g of xanthyletin was crystallized from combined fractions 40-41 (eluted with hexane/…
Number of citations: 5 scripts.iucr.org
S Marumoto, M Miyazawa - Tetrahedron, 2011 - Elsevier
Microbial transformation of coumarin, psoralen, and xanthyletin was performed with the fungus Glomerella cingulata. The main reaction pathways involved reduction at α,β-unsaturated δ…
Number of citations: 36 www.sciencedirect.com
C de Melo Cazal, V de Cássia Domingues… - … of Chromatography A, 2009 - Elsevier
… and purification of xanthyletin from plant … xanthyletin using high-speed counter-current chromatography (HSCCC) for the first time. The optimum conditions were obtained for xanthyletin …
Number of citations: 49 www.sciencedirect.com
P Magiatis, E Melliou, AL Skaltsounis… - Journal of natural …, 1998 - ACS Publications
The synthesis of known (3−6) and new (7−10 and 14−22) coumarins in the seselin and xanthyletin series is described. The cytotoxic activity of compounds 3−22 was carried out in vitro …
Number of citations: 102 pubs.acs.org
G Ortega-Zarzosa, EL Guel-González, JR Martínez… - Optical Materials, 2023 - Elsevier
… based on a silica matrix with embedded xanthyletin. The xanthyletin was easily extracted from the … a high amount of a compound identified as xanthyletin (C 14 H 12 O 3 ). The extracted …
Number of citations: 1 www.sciencedirect.com
RS Mali, PP Joshi, PK Sandhu… - Journal of the Chemical …, 2002 - pubs.rsc.org
… The conversion of dihydroxanthyletin 5a and dihydroluvangetin 5d to the naturally occurring linear pyranocoumarins xanthyletin 6a and luvangetin 6b is also described. …
Number of citations: 61 pubs.rsc.org
K Wittayapipath, C Yenjai, C Prariyachatigul… - Scientific Reports, 2020 - nature.com
… xanthyletin and substances obtained from Pseudomonas stutzeri ST1302 and Klebsiella pneumoniae ST2501 exhibited anti-P. insidiosum activity and, moreover, xanthyletin … xanthyletin …
Number of citations: 9 www.nature.com
AJ Khan, G Kunesch, S Chuilon, A Ravise - Fruits, 1985 - researchgate.net
Xanthyletin, a coumarin, have been isolated from tissues of Citrus infected by Phytophthora spp. This compound is identified by Infra Red, Mass Spectrometry and Nuclear Magnetic …
Number of citations: 33 www.researchgate.net
XY Li, YY Zu, W Ning, MX Tang, C Gong… - Journal of Asian …, 2019 - Taylor & Francis
… the activities of xanthyletin-type … of xanthyletin-type coumarins, alkaline hydrolysis is generally adopted as a chemical correlation tool to afford both cis-xanthyletin and trans-xanthyletin. …
Number of citations: 7 www.tandfonline.com
LMV Tillekeratne, ED De Silva… - Journal of Natural …, 1989 - ACS Publications
… Two coumarins, xanthyletin and xanthoxyletin, were isolated from a gorgonian, Echinogorgia sp. This is the first report of the isolation of these two coumarins from a marine …
Number of citations: 20 pubs.acs.org

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